2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-3-8-23-15(13-4-6-14(19)7-5-13)9-20-18(23)26-11-16(24)22-17-21-12(2)10-25-17/h3-7,9-10H,1,8,11H2,2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMCOGMDCPOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, an allyl group, and a thiazole moiety, suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.33 g/mol. The presence of the 4-bromophenyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The imidazole ring is known to interact with various enzymes, potentially modulating their activity.
- Receptor modulation : The compound may bind to receptors, influencing signaling pathways involved in various physiological processes.
Anticancer Properties
Preliminary studies indicate that compounds similar to This compound exhibit promising anticancer properties. For instance, research on related thiazole derivatives has shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Thiazole Derivative A | Anticancer | 5.38 | Pin1 Inhibitor |
| Thiazole Derivative B | Antileishmanial | 10.25 | L. infantum |
| 2-((1-allyl...acetamide | Potential Anticancer | TBD | TBD |
Anti-inflammatory Effects
Research indicates that imidazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential biological activities of thiazole and imidazole derivatives:
- Inhibition of Pin1 : A study demonstrated that certain thiazole derivatives effectively inhibited Pin1, a key target in cancer therapy, with IC50 values in the low micromolar range .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles showed significant leishmanicidal activity against Leishmania infantum, indicating potential applications for treating leishmaniasis .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications in structure can enhance biological activity, guiding future drug design efforts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The imidazole ring is known for its ability to inhibit specific enzymes involved in cancer progression. Preliminary studies suggest that 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .
Antimicrobial Activity
The presence of the thiazole moiety enhances the compound's antimicrobial properties. Studies have shown that derivatives of thiazole exhibit activity against a range of bacteria and fungi, suggesting that this compound could be effective against resistant strains .
Case Study 1: Anticancer Screening
A study conducted on various imidazole derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, this compound was evaluated for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent decrease in nitric oxide levels, suggesting that it could serve as a therapeutic agent for inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Effects : Replacement of the methylthiazole group (main compound) with chlorophenyl () or benzofuran () alters electronic properties and binding affinity. For example, the benzofuran analog (21) achieved a 96% synthesis yield, suggesting robust reaction conditions .
- Core Modifications: Pyridazinone () and triazinoindole () cores exhibit divergent bioactivities (e.g., FPR2 agonism vs. cytotoxicity), highlighting the importance of the imidazole-thioacetamide scaffold in balancing stability and target engagement .
Pharmacological and Biochemical Comparisons
Table 2: Bioactivity Data for Selected Analogs
Key Insights:
- Cytotoxicity : Imidazole-thioacetamide derivatives (e.g., ) show moderate cytotoxicity (IC50 ~15 µg/mL), suggesting that the main compound’s methylthiazole group may enhance or modulate this activity .
- Receptor Targeting : The 4-bromophenyl moiety (common in ) correlates with enhanced receptor interactions, as seen in FPR2 agonism () and IMPDH binding () .
Q & A
Basic Research Questions
What are the common synthetic routes for synthesizing 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?
The synthesis typically involves three key steps:
Imidazole core formation : React 4-bromobenzaldehyde with allylamine under reflux in ethanol to form the imidazole ring.
Thioether linkage introduction : Treat the imidazole derivative with mercaptoacetic acid in the presence of K₂CO₃ in DMF at 60–80°C for 6–8 hours .
Acetamide coupling : React the thiol intermediate with 4-methylthiazol-2-amine using EDCI/HOBt as coupling agents in dichloromethane at room temperature .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 45–65% depending on reaction optimization .
Which analytical techniques are critical for confirming the structure of this compound?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., allyl group at δ 5.1–5.3 ppm, bromophenyl protons at δ 7.4–7.6 ppm) .
- FT-IR : Confirm thioether (C-S stretch at ~680 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) functional groups .
- LCMS/HPLC : Validate molecular weight (expected [M+H]⁺ = ~478.3 Da) and purity (>95%) .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (±0.3%) .
What preliminary biological assays are recommended to evaluate its bioactivity?
Standard in vitro screens include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : α-Glucosidase or COX-2 inhibition assays using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose for α-glucosidase) are critical for validation .
Advanced Research Questions
How can contradictory bioactivity data between structural analogs be resolved?
Contradictions often arise from:
- Substituent effects : Bromine at the 4-position (electron-withdrawing) vs. methoxy (electron-donating) groups altering target binding .
- Assay variability : Differences in cell viability protocols (e.g., serum concentration in MTT assays affecting results) .
Resolution strategies :- Perform molecular docking (AutoDock Vina) to compare binding modes with targets like α-glucosidase or EGFR kinase .
- Conduct meta-analysis of analogs (e.g., 2-((1-allyl-5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) to identify SAR trends .
What experimental designs optimize synthesis yield while minimizing byproducts?
Use Design of Experiments (DoE) approaches:
- Variables : Solvent polarity (DMF vs. THF), temperature (60°C vs. 80°C), and molar ratios (1:1.2 imidazole:thiol) .
- Response surface methodology identifies optimal conditions (e.g., 75°C in DMF with 1:1.5 ratio increases yield to 72%) .
- Byproduct analysis : Monitor thiourea derivatives via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) and suppress with scavengers like molecular sieves .
How can molecular interactions with biological targets be systematically characterized?
Combine biophysical and computational methods :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., BSA for plasma protein binding studies) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
- Molecular dynamics simulations (GROMACS) : Analyze stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
